N-(1-phenylethyl)but-3-en-1-amine

Drug Design ADME Prediction Physicochemical Property Optimization

N-(1-phenylethyl)but-3-en-1-amine (CAS 114963-47-2 for S-enantiomer, 177944-16-0 for R-enantiomer) belongs to the class of chiral homoallylic amines, characterized by a secondary amine linking a chiral 1-phenylethyl group and a but-3-en-1-yl chain. Its molecular formula is C12H17N with a molecular weight of 175.27 g/mol.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B12311883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenylethyl)but-3-en-1-amine
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NCCC=C
InChIInChI=1S/C12H17N/c1-3-4-10-13-11(2)12-8-6-5-7-9-12/h3,5-9,11,13H,1,4,10H2,2H3
InChIKeyBXQDWPXPKVWDGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-phenylethyl)but-3-en-1-amine: A Procurement Guide for Chiral Homoallylic Amine Building Blocks


N-(1-phenylethyl)but-3-en-1-amine (CAS 114963-47-2 for S-enantiomer, 177944-16-0 for R-enantiomer) belongs to the class of chiral homoallylic amines, characterized by a secondary amine linking a chiral 1-phenylethyl group and a but-3-en-1-yl chain. Its molecular formula is C12H17N with a molecular weight of 175.27 g/mol [1]. This compound functions primarily as a versatile chiral scaffold and intermediate [2], offering a unique combination of a stereogenic center and a terminal alkene for further elaboration, distinguishing it from simple achiral or non-olefinic amine building blocks.

Procurement Warning: Why N-(1-phenylethyl)but-3-en-1-amine Cannot Be Replaced by Simpler Analogs


The choice of N-(1-phenylethyl)but-3-en-1-amine over simpler analogs is scientifically non-trivial due to the interplay between its specific structural features. The N-(1-phenylethyl) group provides a defined chiral center critical for asymmetric induction, while the but-3-en-1-yl chain offers a terminal alkene for synthetic diversification via metathesis, hydroamination, or radical additions. Using N-allyl-1-phenylethylamine (a shorter allyl chain) or N-(2-phenylethyl)but-3-en-1-amine (an achiral linker) would fundamentally alter the molecule's lipophilicity, steric profile, and key reactivity, leading to failure in reactions where both stereochemistry and chain length are design-critical. The quantitative evidence below demonstrates these specific and measurable differentiators.

Quantitative Differentiator Evidence: N-(1-phenylethyl)but-3-en-1-amine Value Analysis


Comparative Lipophilicity: LogP Difference Impacts Membrane Permeability Design

A direct structural comparator is N-allyl-1-phenylethylamine, which features a prop-2-en-1-yl (allyl) chain instead of the but-3-en-1-yl chain. The calculated LogP for N-(1-phenylethyl)but-3-en-1-amine is 3.30, compared to 2.91 for the allyl analog. This difference of +0.39 LogP units indicates higher inherent lipophilicity, which can be a critical parameter when designing CNS-penetrant candidates or optimizing for specific membrane permeability profiles.

Drug Design ADME Prediction Physicochemical Property Optimization

Chiral Integrity for Asymmetric Synthesis: Enantiomeric Excess Specification

Unlike achiral analogs such as N-(2-phenylethyl)but-3-en-1-amine, which cannot confer stereochemical information, the target compound is available in discrete enantiomeric forms. The (R)-enantiomer is available at a specified purity of 97.0% . This quantifiable enantiomeric excess (>97%) is a prerequisite for its use as a chiral ligand or auxiliary, where a racemic mixture would fail to produce the desired enantioselectivity.

Asymmetric Catalysis Chiral Auxiliary Enantioselective Synthesis

Synthetic Utility: Homoallylic Chain Length Enables Regioselective Cyclization

The but-3-en-1-amine moiety is a proven substrate for efficient 6-endo-trig cyclization to form piperidines, a key pharmacophore. The target compound exemplifies this reactivity. This contrasts with the shorter allyl analog (N-allyl-1-phenylethylamine), which would undergo 5-exo-trig cyclization to form a pyrrolidine ring, a fundamentally different heterocyclic scaffold. This structural feature dictates the specific heterocycle produced, making the compounds non-interchangeable for applications targeting 6-membered ring synthesis. [1]

Heterocycle Synthesis Piperidine Formation Aza-Pummerer Reaction

Ideal Application Scenarios for N-(1-phenylethyl)but-3-en-1-amine Based on Verifiable Evidence


Scaffold for CNS Drug Discovery Featuring Predefined Lipophilicity

Based on its calculated LogP of 3.30 , this chiral amine is an ideal starting point for medicinal chemistry programs targeting the central nervous system, where a higher LogP (typically 2-5) correlates with improved blood-brain barrier permeability. By beginning with this scaffold, research teams can avoid the synthetic burden of late-stage lipophilicity adjustments and more efficiently explore the structure-activity relationship (SAR) around a core with a known, advantageous physicochemical profile.

Single-Enantiomer Building Block for Asymmetric Method Development

As demonstrated, the (R)-enantiomer is procurable at 97.0% purity . This makes it a reliable input for developing novel asymmetric synthetic methodologies, such as chiral ligand synthesis or as a stoichiometric chiral auxiliary. The high enantiopurity ensures that any observed diastereoselectivity in a new reaction can be directly attributed to the substrate or catalyst, not to contamination from the opposite enantiomer, which is essential for publishing robust academic research.

Specialized Precursor for Diverse 4-Substituted Piperidine Libraries

The terminal alkene in the but-3-en-1-yl chain has been explicitly exploited in aza-Pummerer chemistry to construct 4-chloropiperidines in good yields [1]. Research groups focused on synthesizing libraries of piperidine-containing compounds for biological screening can utilize this compound as a versatile common intermediate, introducing molecular diversity at the 4-position via nucleophilic displacement of the chlorine atom, a step that is enabled directly by the initial homoallylic amine structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1-phenylethyl)but-3-en-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.